molecular formula C9H8N2OS B1483122 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2092239-10-4

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483122
CAS No.: 2092239-10-4
M. Wt: 192.24 g/mol
InChI Key: LUVAPWAHDVBBIU-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a high-value chemical intermediate designed for advanced research and development. This compound features a unique molecular architecture combining a thiophene heterocycle, a pyrazole ring, and a reactive aldehyde functional group, making it a versatile scaffold for constructing complex molecules . Its primary research application is in medicinal chemistry, where it serves as a key building block for the synthesis of novel bioactive compounds. The reactive aldehyde group is particularly amenable to condensation and nucleophilic addition reactions, allowing for the efficient generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . Researchers utilize this compound in the exploration of potential therapeutics, leveraging the known pharmacological profiles of similar thiophene-pyrazole hybrids which have demonstrated significant antimicrobial, anti-inflammatory, and anticancer activities in scientific studies . Furthermore, its heterocyclic core lends itself to applications in material science, particularly in the development of organic electronic materials due to the electron-rich nature of the thiophene unit . The compound is provided with guaranteed high purity and consistency. Handle with care as the aldehyde group is reactive. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVAPWAHDVBBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound that integrates a thiophene ring with a pyrazole moiety, characterized by the presence of an acetaldehyde functional group. This unique structure endows the compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Research has indicated various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The chemical structure of this compound can be represented as follows:

C9H8N2S\text{C}_9\text{H}_8\text{N}_2\text{S}

This compound exhibits notable chemical reactivity due to its functional groups, which facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings often exhibit antimicrobial properties . For example, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against microbial pathogens remains to be fully elucidated but is promising based on structural analogs.

Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer activities . They have demonstrated inhibitory effects on several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have shown efficacy against cancer types driven by mutations in the RAS/MAPK pathway, making them potential candidates for further development in oncology.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. The specific mechanisms by which this compound exerts its anti-inflammatory effects warrant further investigation.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The presence of the thiophene and pyrazole groups may enhance binding affinity to biological targets, leading to modulation of their activity.

Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of cytokine release

Case Study: Anticancer Activity

In a study examining various pyrazole derivatives, compounds similar to this compound were tested against human cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in cells harboring specific oncogenic mutations, suggesting a targeted therapeutic approach for such cancers.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a building block for the synthesis of various pharmaceuticals, particularly those targeting:

  • Antiviral Agents : Studies indicate that compounds containing thiophene and pyrazole rings exhibit antiviral properties. For instance, derivatives of this compound have been explored for their ability to inhibit viral replication pathways, potentially leading to new treatments for viral infections .
  • Anticancer Agents : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .

Material Science

Due to its unique electronic properties, 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is utilized in:

  • Organic Semiconductors : Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Conductive Polymers : The compound can serve as a precursor for synthesizing conductive polymers, which are essential in flexible electronics .

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in synthesizing more complex molecules. Its reactivity allows for various transformations, including:

  • Oxidation : Converting the compound into carboxylic acids or ketones using oxidizing agents like potassium permanganate .
  • Reduction : Forming alcohols or amines through reduction reactions with agents such as lithium aluminum hydride .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal investigated the antiviral activity of derivatives of this compound against influenza viruses. The results indicated significant inhibition of viral replication at low micromolar concentrations, highlighting the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of synthesized analogs of this compound. In vitro studies demonstrated that certain derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. This suggests potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde with three derivatives that vary in substituents at the pyrazole’s 1-position or additional functional groups.

Substituent Variations and Structural Analysis

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Target Compound R1 = H, R2 = thiophen-3-yl C9H7N2OS 191.23 (calculated) Not explicitly reported; inferred stability
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde R1 = Ethyl, R2 = thiophen-3-yl C11H12N2OS 220.29 B.p. 357.7°C; Density 1.2 g/cm³; Storage: -20°C
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde R1 = Isobutyl, R2 = CF3 C10H13F3N2O 234.22 Purity ≥95%; Discontinued (commercial)
2-(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde R1 = Propargyl, R2 = thiophen-3-yl C12H9N2OS 229.28 (calculated) Structural data only; reactivity untested

Key Findings and Implications

Substituent Effects on Stability and Storage: The ethyl-substituted derivative (R1 = ethyl) exhibits a higher boiling point (357.7°C) and requires low-temperature storage (-20°C) for long-term stability, likely due to the aldehyde’s susceptibility to oxidation . The target compound (R1 = H) may display lower thermal stability but greater synthetic versatility.

Reactivity and Functionalization :

  • The propargyl-substituted analog (R1 = propargyl) contains a terminal alkyne, enabling click chemistry applications (e.g., cycloadditions), though experimental data on its reactivity are lacking .
  • The target compound’s unsubstituted 1-position (R1 = H) allows for easier functionalization via alkylation or arylation, a critical advantage in drug discovery.

Physicochemical Properties :

  • Lipophilicity increases with bulkier substituents (e.g., isobutyl vs. ethyl), as evidenced by the higher molecular weight (234.22 g/mol) of the trifluoromethyl derivative . This could enhance membrane permeability in bioactive molecules.
  • The ethyl derivative’s density (1.2 g/cm³) and vapor pressure (0.0 mmHg at 25°C) suggest low volatility, favoring its use in solid-phase synthesis .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde generally follows a convergent approach involving:

  • Formation of the pyrazole core
  • Introduction of the thiophene substituent
  • Installation of the acetaldehyde group via formylation

Each step requires careful selection of reagents and conditions to achieve high yields and purity.

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized through the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. This method is well-documented and provides a reliable route to pyrazole scaffolds.

  • Typical Reaction: Hydrazine reacts with a 1,3-diketone or α,β-unsaturated ketone to form the pyrazole ring via cyclization.
  • Conditions: Often carried out in ethanol or other polar solvents, sometimes under reflux.
  • Reference: This method aligns with protocols used for related pyrazole derivatives.

Introduction of the Thiophene Group

The thiophene substituent at the 3-position of the pyrazole ring is usually introduced via cross-coupling reactions, with the Suzuki-Miyaura coupling being the most common.

  • Method: Cross-coupling of a pyrazole bearing a suitable leaving group (e.g., bromide) with thiophene-3-boronic acid or its derivatives.
  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are typically employed.
  • Solvents: Mixtures of water and organic solvents like dioxane or toluene.
  • Outcome: This step installs the heteroaryl thiophene ring selectively and efficiently.

Formylation to Introduce the Acetaldehyde Group

The aldehyde functionality at the 4-position of the pyrazole ring is commonly introduced by the Vilsmeier-Haack reaction, a classical formylation technique.

  • Reagents: Typically involves the use of POCl3 and DMF to generate the Vilsmeier reagent.
  • Mechanism: Electrophilic substitution on the pyrazole ring leads to formylation.
  • Conditions: Conducted under controlled temperature to avoid overreaction or decomposition.
  • Result: The aldehyde group is introduced selectively at the desired position.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product Intermediate Yield (%)
1 Pyrazole ring formation Hydrazine + 1,3-diketone Ethanol, reflux 1H-pyrazole core Moderate to high
2 Suzuki-Miyaura cross-coupling Pyrazole bromide + thiophene-3-boronic acid Pd catalyst, base, solvent 3-(Thiophen-3-yl)-1H-pyrazole High
3 Vilsmeier-Haack formylation 3-(Thiophen-3-yl)-1H-pyrazole POCl3, DMF, low temperature This compound Moderate to high

Detailed Research Findings and Analysis

  • The pyrazole formation step is critical and can be influenced by the choice of diketone and hydrazine derivatives; electron-withdrawing groups on the diketone can improve cyclization efficiency.
  • Suzuki coupling reactions for thiophene introduction are well-established, with yields often exceeding 80% under optimized conditions. Use of anhydrous solvents and inert atmosphere enhances catalyst activity and selectivity.
  • Formylation via Vilsmeier-Haack conditions must be carefully controlled to prevent side reactions such as over-chlorination or polymerization. Reaction monitoring by thin-layer chromatography (TLC) is recommended.
  • The overall synthetic sequence can be optimized for industrial scale by employing continuous flow reactors, which allow precise temperature and reagent control, improving yield and purity.

Comparative Notes on Preparation Approaches

Aspect Pyrazole Formation Thiophene Introduction Formylation
Reaction Type Cyclization Cross-coupling Electrophilic substitution
Key Reagents Hydrazine, 1,3-diketone Thiophene-3-boronic acid, Pd catalyst POCl3, DMF
Typical Solvents Ethanol Dioxane, toluene, water mixtures DMF
Reaction Conditions Reflux, mild heating Inert atmosphere, mild heating Controlled temperature, low heat
Yield Range Moderate to high (40-80%) High (70-90%) Moderate to high (50-80%)
Challenges Selectivity, diketone availability Catalyst deactivation, side reactions Overreaction, polymerization

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde?

Answer:
The synthesis typically involves multi-step organic reactions starting with thiophene and pyrazole precursors. A representative approach includes:

  • Step 1: Formation of the pyrazole-thiophene core via cyclocondensation or cross-coupling reactions under controlled temperature and solvent conditions (e.g., using dioxane or ethanol as solvents).
  • Step 2: Functionalization of the pyrazole ring with an acetaldehyde group via nucleophilic substitution or Mannich-like reactions. Reaction conditions (e.g., catalyst choice, hydrazine hydrate addition) must be optimized to avoid side products .
  • Purification: Column chromatography or recrystallization is critical for isolating the target compound due to structural similarities with intermediates .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the positions of the thiophene, pyrazole, and acetaldehyde moieties. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • IR Spectroscopy: Detection of the aldehyde C=O stretch (~1700–1720 cm1^{-1}) and thiophene C-S vibrations (~600–700 cm1^{-1}) .
  • Elemental Analysis: Validate molecular formula by comparing experimental vs. calculated C, H, N, and S percentages. Discrepancies >0.3% suggest impurities .

Advanced: How can computational chemistry predict reactivity or optimize synthesis pathways for this compound?

Answer:

  • Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error approaches .
  • Solvent/Catalyst Screening: Machine learning algorithms analyze solvent polarity and catalyst performance datasets to recommend optimal conditions (e.g., polar aprotic solvents for nucleophilic substitutions) .

Advanced: How can researchers resolve contradictions between theoretical and experimental characterization data?

Answer:

  • Case Study: If elemental analysis shows a sulfur content mismatch, use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic patterns.
  • X-ray Crystallography: Resolve structural ambiguities (e.g., tautomerism in the pyrazole ring) by determining the crystal structure .
  • Repeat Under Controlled Conditions: Variations in hydration or solvent residues may skew results; strict drying protocols are essential .

Advanced: What experimental design strategies improve yield and selectivity in functionalizing this compound?

Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3k^k factorial design identifies interactions between parameters .
  • Response Surface Methodology (RSM): Optimize reaction conditions (e.g., maximizing aldehyde group incorporation) by modeling non-linear relationships between variables .

Advanced: How does the electronic nature of the thiophene-pyrazole core influence the compound’s reactivity?

Answer:

  • Electronic Effects: The thiophene’s electron-rich sulfur atom enhances electrophilic substitution at the pyrazole’s 4-position. Computational studies (e.g., NBO analysis) quantify charge distribution to predict reactivity .
  • Applications: The aldehyde group’s electrophilicity facilitates Schiff base formation, useful in synthesizing bioactive derivatives (e.g., antimicrobial agents) .

Advanced: What are the challenges in scaling up laboratory-scale synthesis of this compound?

Answer:

  • Heat Transfer: Exothermic steps (e.g., cyclocondensation) require jacketed reactors for temperature control to prevent decomposition .
  • Byproduct Management: Continuous flow systems improve mixing and reduce side reactions compared to batch processes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

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